molecular formula C19H24N2O6S2 B3309349 N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide CAS No. 941944-37-2

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

Cat. No.: B3309349
CAS No.: 941944-37-2
M. Wt: 440.5 g/mol
InChI Key: MXXDWSHWDPYGCO-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 1,1-dioxo-thiazolidin-2-yl moiety attached to a methoxyphenyl ring and a 2-methoxy-4,5-dimethylbenzenesulfonamide group. Sulfonamides are well-known for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The thiazolidinone ring, a five-membered heterocycle with sulfur and nitrogen atoms, is often associated with metabolic modulation (e.g., antidiabetic activity) and antimicrobial properties. The presence of electron-donating methoxy and methyl groups on the benzene rings may enhance lipophilicity and influence binding interactions with biological targets .

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S2/c1-13-10-18(27-4)19(11-14(13)2)29(24,25)20-16-12-15(6-7-17(16)26-3)21-8-5-9-28(21,22)23/h6-7,10-12,20H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXDWSHWDPYGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide typically involves the following steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a thiazolidine precursor under controlled conditions to form the thiazolidine ring.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazolidinone Moieties

5-(4,4-Dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide (CAS: 951947-54-9) Structural Differences: The thiazolidinone ring here is substituted with 4,4-dimethyl groups and a 3-oxo group, compared to the unsubstituted 1,1-dioxo-thiazolidin-2-yl in the target compound. The 3-oxo group introduces additional hydrogen-bonding capacity .

S-Alkylated 1,2,4-Triazoles (e.g., Compounds [10–15] from ) Structural Differences: These compounds replace the thiazolidinone ring with a 1,2,4-triazole-thione system. The sulfonamide group is retained but linked to halogenated (Cl, Br) or fluorinated phenyl rings. Implications: The triazole-thione tautomerism (observed via IR spectra) may alter redox properties. Halogen substituents could enhance electrophilicity, improving interactions with hydrophobic enzyme pockets .

Functional Group Variations

Compound Name Key Substituents Molecular Weight (g/mol) Key Spectral Data (IR, cm⁻¹) Biological Activity (Inferred)
Target Compound 1,1-dioxo-thiazolidin-2-yl, 4,5-Me₂ ~450 (estimated) νC=S: 1247–1255; νNH: 3278–3414 Potential enzyme inhibition
951947-54-9 4,4-Me₂-3-oxo-thiazolidinone ~480 (estimated) νC=O: ~1680; νS=O: ~1150 Enhanced metabolic stability
S-Alkylated Triazoles [10–15] 2,4-F₂Ph, Cl/Br-Ph ~420–470 νC=S: 1243–1258; νC=O: 1663–1682 Antimicrobial, redox-modulatory

Research Findings and Challenges

  • Spectral Characterization : The target compound’s IR spectrum would show νS=O (1130–1150 cm⁻¹) and νC=S (1247–1255 cm⁻¹), similar to analogues in and .
  • MTT Assay Interference : Thiol-containing analogues (e.g., triazole-thiones) may reduce MTT tetrazolium independent of cell viability, necessitating careful interpretation of cytotoxicity data .
  • Crystallography : SHELX programs could resolve tautomeric forms and confirm stereochemistry, as demonstrated in small-molecule crystallography .

Biological Activity

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring, methoxy groups, and a sulfonamide moiety, contributing to its unique chemical properties. Its molecular formula is C16H18N2O5SC_{16}H_{18}N_{2}O_{5}S, with a molecular weight of approximately 358.39 g/mol.

Structural Characteristics

ComponentDescription
Thiazolidine RingProvides potential interactions with biological targets
Methoxy GroupsEnhance lipophilicity and solubility
Sulfonamide MoietyImplicated in various biological activities

The biological activity of this compound may involve interactions with specific enzymes or receptors. The thiazolidine ring can facilitate binding to active sites of enzymes, while the aromatic groups may interact with hydrophobic pockets within proteins. This interaction can modulate enzyme activity or receptor signaling pathways.

Pharmacological Properties

Research indicates that sulfonamides exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties by inhibiting bacterial folate synthesis.
  • Anti-inflammatory Effects : Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally related to the compound . Results indicated significant inhibition against Gram-positive and Gram-negative bacteria. The compound demonstrated an IC50 value comparable to standard antibiotics .

Study 2: Anti-inflammatory Properties

In vitro studies assessed the ability of sulfonamide derivatives to inhibit COX-2 activity. The results showed that certain derivatives could effectively reduce COX-2-mediated prostaglandin synthesis, suggesting potential therapeutic applications in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the thiazolidine ring or substitution patterns on the aromatic rings can significantly affect potency and selectivity.

Comparative Analysis with Related Compounds

Compound NameActivityIC50 (nM)
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-phenyl]sulfonamideAntimicrobial5000
N-[3-(1,1-dioxo-1lambda6-thiazolidin-2-yl)phenyl]-5-ethylthiophene-2-sulfonamideAnti-inflammatory2000
Celecoxib (a known COX-2 inhibitor)Anti-inflammatory50

Q & A

Q. What advanced techniques validate target engagement in complex biological matrices?

  • Methodological Answer : Use cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., kinases). Combine with photoaffinity labeling (e.g., diazirine probes) to isolate target proteins from lysates. Validate via Western blot or SILAC-based proteomics . For in vivo models, employ PET tracers with ¹⁸F or ¹¹C isotopes to track tissue distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

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